1,3-DIMETHYL-7-[2-(4-METHYLPHENYL)-2-OXOETHYL]-8-(PYRROLIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Overview
Description
1,3-DIMETHYL-7-[2-(4-METHYLPHENYL)-2-OXOETHYL]-8-(PYRROLIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its intricate molecular arrangement, which includes a purine core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-7-[2-(4-METHYLPHENYL)-2-OXOETHYL]-8-(PYRROLIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps. One common method includes the reaction of 1,3-dimethylxanthine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under reflux conditions, leading to the formation of the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-7-[2-(4-METHYLPHENYL)-2-OXOETHYL]-8-(PYRROLIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3-DIMETHYL-7-[2-(4-METHYLPHENYL)-2-OXOETHYL]-8-(PYRROLIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-7-[2-(4-METHYLPHENYL)-2-OXOETHYL]-8-(PYRROLIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A compound with a similar structure, used as a sedative-hypnotic medication.
1,3-dimethyl-2-(4-methylphenyl)benzene: Another structurally related compound with different applications.
Uniqueness
1,3-DIMETHYL-7-[2-(4-METHYLPHENYL)-2-OXOETHYL]-8-(PYRROLIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1,3-dimethyl-7-[2-(4-methylphenyl)-2-oxoethyl]-8-pyrrolidin-1-ylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-13-6-8-14(9-7-13)15(26)12-25-16-17(21-19(25)24-10-4-5-11-24)22(2)20(28)23(3)18(16)27/h6-9H,4-5,10-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRDOIRIDJZKPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C3=C(N=C2N4CCCC4)N(C(=O)N(C3=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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